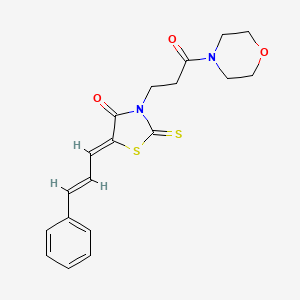

(Z)-3-(3-morpholino-3-oxopropyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core modified with a morpholino-oxopropyl group at position 3 and a (E)-3-phenylallylidene moiety at position 4.

Properties

IUPAC Name |

(5Z)-3-(3-morpholin-4-yl-3-oxopropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c22-17(20-11-13-24-14-12-20)9-10-21-18(23)16(26-19(21)25)8-4-7-15-5-2-1-3-6-15/h1-8H,9-14H2/b7-4+,16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRQQKSGZUZEHR-QSJINSDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(3-morpholino-3-oxopropyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, a derivative of thioxothiazolidin-4-one, has garnered attention for its potential biological activities. Thioxothiazolidin-4-one derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of the specified compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Thioxothiazolidin-4-one

- Substituents :

- Morpholino group

- Phenylallylidene moiety

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thioxothiazolidin derivatives, including the compound . In vitro assays have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.00–12.28 µmol/mL | 4.09–16.31 µmol/mL |

| Escherichia coli | 5.00–15.00 µmol/mL | 6.00–18.00 µmol/mL |

| Pseudomonas aeruginosa | 4.00–14.00 µmol/mL | 5.50–17.50 µmol/mL |

The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as a therapeutic agent in treating resistant infections .

Cytotoxicity

In addition to its antimicrobial properties, the compound has shown promising cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.5 |

| A549 | 10.0 |

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation; however, preliminary studies suggest that it may act through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been predicted to inhibit various enzymes, including D-Ala-D-Ala ligase and histidine kinase, which are crucial for bacterial cell wall synthesis and signaling pathways .

- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to cell death.

- Interaction with DNA : Some thioxothiazolidin derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of thioxothiazolidin derivatives in clinical settings:

- Study on MRSA Infections : A clinical trial demonstrated that patients treated with a thioxothiazolidin derivative experienced significant reductions in MRSA colonization compared to controls .

- Cancer Treatment Trials : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a marked decrease in viable cell counts and increased apoptosis markers .

Comparison with Similar Compounds

Structural Features

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The target compound’s morpholino-oxopropyl group distinguishes it from analogues with phenyl (), hydroxyphenyl (), or chlorophenyl () substituents. Morpholino enhances solubility and may modulate target binding via hydrogen bonding.

- Oxazolidinone core in replaces sulfur with oxygen, reducing ring electronegativity and altering pharmacokinetics.

Key Observations :

- Fluorobenzylidene derivatives () exhibit potent anticancer activity, suggesting that electron-withdrawing groups (e.g., F) enhance cytotoxicity. The target compound’s phenylallylidene may offer similar efficacy but requires experimental validation.

- The morpholino group in the target compound is associated with kinase inhibition in other contexts (e.g., PI3K/Akt pathway), hinting at a unique mechanism compared to fluorinated or chlorinated analogues .

- Antimicrobial activity is more pronounced in compounds with furan or chlorophenyl groups (), likely due to increased membrane permeability.

Key Observations :

- The target compound’s morpholino group reduces LogP (2.1 vs. 3.2–3.5 in ), suggesting improved aqueous solubility.

- Microwave-assisted synthesis () achieves higher yields (85%) compared to conventional methods (55–65%), highlighting a need for optimization in the target compound’s synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.